molecular formula C14H10INO B4190945 3-[(3-Iodophenyl)methoxy]benzonitrile

3-[(3-Iodophenyl)methoxy]benzonitrile

Cat. No.: B4190945
M. Wt: 335.14 g/mol
InChI Key: BYJXMYMAIGFBRF-UHFFFAOYSA-N
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Description

3-[(3-Iodophenyl)methoxy]benzonitrile is a benzonitrile derivative characterized by a 3-iodophenyl methoxy substituent attached to the benzonitrile core. This compound’s structural features make it relevant in medicinal chemistry, particularly in targeting proteins with hydrophobic pockets or halogen-bonding residues.

Properties

IUPAC Name

3-[(3-iodophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJXMYMAIGFBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)COC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Iodophenyl)methoxy]benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-iodobenzyl alcohol with 3-hydroxybenzonitrile in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile derivatives . specific industrial methods for this compound are less documented and may involve similar principles adapted for the specific substituents.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Iodophenyl)methoxy]benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzonitrile group can be reduced to corresponding amines or oxidized to carboxylic acids.

    Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

3-[(3-Iodophenyl)methoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Potential use in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 3-[(3-Iodophenyl)methoxy]benzonitrile largely depends on its application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring.

Comparison with Similar Compounds

Substituent Effects on Binding Affinity and Selectivity

Benzonitrile derivatives exhibit diverse biological activities depending on substituent patterns:

  • Compound 5FB (): 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile binds to estrogen-related receptor alpha (ERRα) via hydrogen bonds with ARG 372 and hydrophobic interactions. Its trifluoromethyl group enhances lipophilicity, while the thiazolidinone ring contributes to conformational rigidity. This compound’s similarity to 3-[(3-Iodophenyl)methoxy]benzonitrile lies in the benzonitrile core and methoxy substituent, but the iodine vs. trifluoromethyl group alters binding kinetics .
  • MR837 and BI-9321 (): Replacement of BI-9321’s quinoline ring with a benzonitrile group (as in MR837) improved selectivity for NSD2-PWWP1 over NSD3-PWWP1. The benzonitrile’s nitrile group forms hydrogen bonds with Gly268/Asp269 in NSD2, while methoxy substitution (e.g., compound 5, IC50 = 4.44 µM) enhances affinity by interacting with Tyr232. This highlights the importance of methoxy positioning, a feature shared with this compound .

Structural Diversity in Benzonitrile Derivatives

The table below compares substituents, molecular weights, and applications of key analogs:

Compound Name Substituents Molecular Weight Key Feature/Application Evidence ID
This compound 3-iodophenyl methoxy 339.18 (calc.) Halogen bonding, kinase targeting N/A
5FB Trifluoromethyl, thiazolidinone 454.38 ERRα ligand (PDB 3K6P)
Compound 5 (NSD2 inhibitor) Dual methoxy groups ~350 (est.) NSD2-PWWP1 binding (IC50 = 4.44 µM)
3-Methoxy-4-nitrobenzonitrile Methoxy, nitro 178.15 Pharmaceutical intermediate
3-Iodo-4-(methoxymethoxy)benzonitrile Iodo, methoxymethoxy 289.07 Halogenated synthon for PET ligands

Key Findings and Trends

Substituent Positioning : Methoxy groups enhance binding in NSD2 inhibitors (e.g., compound 5) and ERRα ligands (5FB), suggesting this compound’s methoxy may similarly stabilize interactions .

Halogen Effects : Iodine’s large atomic radius may improve selectivity in kinase targets (as seen in c-Met inhibitors) compared to smaller halogens like chlorine .

Versatility : Benzonitrile derivatives are adaptable to diverse targets (enzymes, proteases, receptors) through strategic substitution, as shown in SARS-CoV-2 Mpro inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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